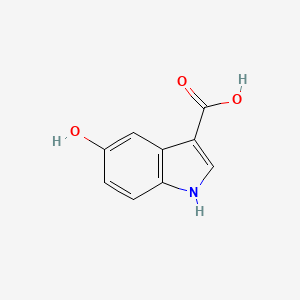

5-Hydroxy-1H-indole-3-carboxylic acid

描述

属性

IUPAC Name |

5-hydroxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-5-1-2-8-6(3-5)7(4-10-8)9(12)13/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWZUOPFHTYIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342709 | |

| Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-21-3 | |

| Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Hydroxy 1h Indole 3 Carboxylic Acid

Established Synthetic Routes

Established synthetic routes for 5-Hydroxy-1H-indole-3-carboxylic acid and its derivatives primarily rely on classical named reactions and modern catalytic methods. These techniques have been refined over the years to improve yields and accommodate a variety of substrates.

Nenitzescu Indole (B1671886) Synthesis and its Adaptations

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a cornerstone for the creation of 5-hydroxyindole (B134679) derivatives. wikipedia.org The fundamental reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism proceeds through a Michael addition, followed by a nucleophilic attack from the enamine pi bond, and concludes with an elimination step to form the indole ring. wikipedia.org

This reaction can be adapted to produce a range of 5-hydroxyindole-3-carboxylates by varying the substituents on the starting benzoquinone and the enamine. For instance, the reaction of 1,4-benzoquinone (B44022) with ethyl β-aminocrotonate yields ethyl 5-hydroxy-2-methylindole-3-carboxylate. researchgate.net Subsequent hydrolysis of the ester group provides the desired this compound.

Adaptations to the classical Nenitzescu synthesis have been developed to enhance reaction efficiency and expand its applicability. These include the use of various solvents and catalysts. Studies have shown that polar solvents can facilitate the reaction, and Lewis acids such as zinc chloride (ZnCl2) can act as effective catalysts, even at room temperature in environmentally benign solvents like cyclopentyl methyl ether (CPME). cnr.it Solid-phase variations of the Nenitzescu reaction have also been reported, utilizing a highly cross-linked polymer scaffold which can simplify product isolation. wikipedia.org

Table 1: Examples of Nenitzescu Indole Synthesis and Adaptations

| Starting Materials | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| 1,4-Benzoquinone, Ethyl β-aminocrotonate | None/Various | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | 26% (crystallized) | researchgate.net |

| 1,4-Benzoquinone, Enamine | ZnCl2/CPME | 5-Hydroxyindoles | Fair to good | cnr.it |

| 1,4-Naphthoquinone, Enaminoester | Ethanol | 5-Hydroxybenzo[g]indoles | Moderate to good | unina.it |

| Substituted Benzoquinone, Enamine | ArgoPore®-Rink-NH-Fmoc resin | 5-Hydroxyindoles | Not specified | wikipedia.org |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These methods can be strategically employed for the synthesis of this compound, either by constructing the indole ring itself or by functionalizing a pre-existing indole scaffold.

One key approach is the direct C-H carboxylation of a 5-hydroxyindole precursor. Palladium catalysts can facilitate the introduction of a carboxylic acid group at the C3 position of the indole ring. This transformation often involves the use of carbon monoxide (CO) as the carboxylating agent. For example, palladium-catalyzed alkoxycarbonylation has been used to introduce an ester group which can then be hydrolyzed to the carboxylic acid. beilstein-journals.org

Alternatively, cross-coupling reactions such as the Suzuki, Stille, or Heck reactions can be utilized to build the indole scaffold with the carboxylic acid functionality already in place or introduced in a subsequent step. nih.gov For instance, a suitably substituted aniline (B41778) derivative could be coupled with a partner containing the necessary carbon framework for the pyrrole (B145914) ring, including the carboxylate group or a precursor. The control of regioselectivity in palladium-catalyzed C-H functionalization is crucial and can often be achieved through the use of directing groups. beilstein-journals.org

Nucleophilic Substitution Reactions in Indole Functionalization

Nucleophilic substitution reactions offer another avenue for the synthesis of this compound by modifying an existing indole structure. The indole nucleus, particularly at the C3 position, can be susceptible to attack by nucleophiles, especially when the nitrogen atom is appropriately substituted or activated.

A common strategy involves the reaction of a 1-hydroxyindole (B3061041) derivative with a suitable nucleophile. For example, 1-hydroxyindoles can react with various nucleophiles in the presence of an acid catalyst. clockss.org To synthesize the target molecule, a nucleophile that can be converted into a carboxylic acid group would be required.

Furthermore, the vicarious nucleophilic substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings and can be applied to nitro-substituted indoles. semanticscholar.org By introducing a nitro group to the indole ring, one can direct a nucleophile to a specific position, which could then be followed by reduction of the nitro group and subsequent chemical modifications to yield the final product.

Advanced Synthetic Strategies

Advanced synthetic strategies for preparing derivatives of this compound focus on novel functionalizations and multi-step sequences that allow for the introduction of diverse chemical motifs, which can be crucial for tuning the molecule's properties.

Difluoromethylation of Indole Derivatives

The introduction of a difluoromethyl (CF2H) group into organic molecules can significantly alter their biological and chemical properties. Recent advancements have provided methods for the difluoromethylation of indole derivatives, which could be applied to scaffolds like this compound to create novel analogues.

One method involves the N-difluoromethylation of indoles using reagents like Freon-22 (CHClF2) under basic conditions. researchgate.net This reaction has been shown to be effective for a variety of substituted indoles. Another approach focuses on the C-2 difluoromethylation of indoles through an electrochemical oxidation process using sodium difluoromethanesulfinate (HCF2SO2Na) as the fluorinating reagent. rsc.org This catalyst- and oxidant-free method provides a green and efficient way to introduce the CF2H group at the C2 position. While not directly at the C3 position, such methods showcase the potential for selective difluoromethylation of the indole ring. The direct O-difluoromethylation of carboxylic acids has also been reported, presenting a potential route to modify the carboxylic acid group of the target molecule. chemrevlett.com

Table 2: Methods for Difluoromethylation of Indole Derivatives

| Substrate | Reagent | Position of Difluoromethylation | Method | Reference |

|---|---|---|---|---|

| Substituted Indoles | Freon-22 | N1 | Chemical | researchgate.net |

| Indole Derivatives | HCF2SO2Na | C2 | Electrochemical | rsc.org |

| Carboxylic Acids | TMSCF2Br | O | Chemical | chemrevlett.com |

Multi-step Functionalization of Indole Scaffolds

The synthesis of complex molecules often requires multi-step reaction sequences that allow for the precise installation of various functional groups. The functionalization of the this compound scaffold can be achieved through a series of carefully planned synthetic transformations.

A multi-step synthesis could begin with the construction of the core indole-3-carboxylic ester via a reductive cyclization of a substituted 2-nitrophenyl derivative, which can be achieved efficiently using flow chemistry. beilstein-journals.orgbeilstein-journals.org Once the core structure is in place, further functionalization can be carried out. For example, the hydroxyl group at the C5 position can be modified, or substituents can be introduced onto the benzene (B151609) or pyrrole ring through various reactions.

A collective synthesis approach has been reported for the C3 functionalization of free (N-H) indoles via a common N-indolyl triethylborate intermediate. nih.gov This method allows for the introduction of acyl, carboxylate, and sulfonyl groups at the C3 position under mild conditions, demonstrating the versatility of a common intermediate in a multi-step functionalization strategy. Such a strategy could be adapted for a 5-hydroxyindole starting material to generate a library of derivatives.

Green Chemistry Approaches in Synthesis

The synthesis of this compound and its derivatives is increasingly benefiting from the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, catalysts, and energy-efficient conditions.

One notable green approach involves the use of water as a solvent. Water is a desirable medium due to its low cost, non-flammability, and minimal environmental impact. researchgate.net For instance, the synthesis of related 3-indolyl-3-hydroxy oxindoles has been successfully demonstrated in aqueous media using potassium carbonate (K2CO3) as a catalyst. researchgate.net This method provides a simple and convenient pathway at ambient temperatures. researchgate.net Another innovative technique utilizes waste curd water, an acidic bio-catalyst, in conjunction with ultrasonic irradiation for the synthesis of coumarin-3-carboxylic acids, a process that could conceptually be adapted for indole-based carboxylic acids. eurjchem.com

The use of heterogeneous catalysts that can be easily recovered and reused is another cornerstone of green synthesis. Sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been reported as an efficient, metal-free, solid acid carbocatalyst for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant. nih.gov Such catalysts offer the potential for cleaner reaction profiles and simplified purification procedures. nih.gov

Flow chemistry represents a significant advancement in green synthesis, offering enhanced safety, efficiency, and scalability. beilstein-journals.org An assembled suite of flow-based transformations has been used to scale up the production of an indole-based auxin mimic. beilstein-journals.org This approach allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste. beilstein-journals.org For example, the reductive cyclization step in an indole synthesis was optimized using a ThalesNano H-cube system with a 10 mol % Pd/C catalyst cartridge, achieving full conversion at 50 °C with a throughput of 3.7 g/h. beilstein-journals.org

The following table summarizes various green chemistry approaches applicable to the synthesis of indole carboxylic acids.

Table 1: Green Chemistry Approaches in Indole Synthesis| Approach | Catalyst/Solvent | Key Advantages | Relevant Compound Type |

|---|---|---|---|

| Aqueous Media Synthesis | K2CO3 in water | Environmentally benign, cost-effective, ambient temperature | 3-Indolyl-3-hydroxy oxindoles |

| Bio-based Catalytic Solvent | Waste curd water | Utilizes waste stream, green catalyst and solvent | Coumarin-3-carboxylic acids |

| Solid Acid Carbocatalysis | Sulfonic acid-functionalized reduced graphene oxide (SA-rGO) | Metal-free, reusable, high efficiency | Carboxylic acids from aldehydes |

| Flow Chemistry | Pd/C | Scalable, high throughput, enhanced safety and control | Indole-3-carboxylic ester derivatives |

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound involves several key chemical transformations, the mechanisms of which are crucial for reaction optimization and control. The formation of the indole ring and the introduction of the carboxylic acid group are the central steps.

A common method for constructing the 5-hydroxyindole core is the Nenitzescu indole synthesis. researchgate.net This reaction typically involves the condensation of a benzoquinone with an enamine, such as an aminocrotonate. researchgate.net The general mechanism begins with a Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent elimination of water to form the indole ring system. The specific regiochemistry, leading to the 5-hydroxy substituent, is a key feature of this transformation when starting with 1,4-benzoquinone.

The introduction of the 3-carboxy group often occurs via hydrolysis of a corresponding ester, which is typically synthesized directly. nih.govnih.gov The hydrolysis is a standard nucleophilic acyl substitution reaction. In a basic hydrolysis, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group and forming the carboxylic acid. Subsequent acidification protonates the resulting carboxylate salt to yield the final product. nih.gov

For instance, the hydrolysis of ethyl 5-hydroxy-1H-indole-3-carboxylate with potassium hydroxide (KOH) in water, followed by acidification with hydrochloric acid (HCl), yields the desired this compound. nih.gov

Another relevant transformation is the Fischer indole synthesis, although less common for this specific hydroxylation pattern. More direct methods, like those starting from p-benzoquinone, are often preferred for 5-hydroxyindoles. researchgate.net

The mechanism for the formation of carboxylic acid derivatives, such as amides, has also been studied. The direct reaction between a carboxylic acid and an amine is often inefficient. Therefore, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used. libretexts.org The mechanism involves the carboxylic acid adding to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is a good leaving group, which is then displaced by the amine nucleophile in a nucleophilic acyl substitution to form the amide. libretexts.org

Table 2: Key Reactions and Mechanistic Steps

| Reaction | Key Transformation | Mechanistic Pathway | Intermediate Species |

|---|---|---|---|

| Nenitzescu Synthesis | Indole ring formation | Michael addition, cyclization, elimination | Zwitterionic adducts, hydroquinone (B1673460) intermediates |

| Ester Hydrolysis | -COOR to -COOH | Nucleophilic acyl substitution | Tetrahedral intermediate |

| Amide Formation (with DCC) | -COOH to -CONR2 | Activation and Nucleophilic acyl substitution | O-acylisourea |

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, cost, safety, and process efficiency. The Nenitzescu reaction has been identified as a key transformation suitable for large-scale production of related 5-hydroxyindoles. researchgate.net

A manufacturing process for 5-hydroxy-2-methyl-1H-indole, a closely related structure, highlights the feasibility of producing multi-kilogram quantities. researchgate.net This process utilized the Nenitzescu reaction and achieved production scales of over 60 kg for the ethyl ester intermediate (ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate) and over 20 kg for the final indole product after decarboxylation. researchgate.net Key considerations in scaling up this reaction include managing the exothermic nature of the initial condensation, optimizing solvent choice for both reaction and product isolation, and handling the reagents safely on a large scale. researchgate.net

The choice of raw materials is paramount for cost-effectiveness. The Kolbe-Schmitt reaction, a well-established industrial process for producing aromatic hydroxycarboxylic acids like p-hydroxybenzoic acid, involves reacting an alkali metal phenoxide with carbon dioxide under pressure. google.com While this is for simpler aromatic systems, the principles of using inexpensive gaseous reagents like CO2 are attractive for industrial applications.

Process optimization for industrial synthesis often involves moving from batch to continuous processing. Flow chemistry offers significant advantages for scale-up, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation. beilstein-journals.org The synthesis of an indole-3-carboxylic ester derivative in a flow reactor demonstrated a throughput of several grams per hour, indicating the potential for producing materials on demand for applications like agricultural field trials. beilstein-journals.org

Purification is another critical aspect of industrial synthesis. For this compound, which is a water-soluble compound, isolation can be challenging. nih.gov An optimized procedure for a related compound involved basic hydrolysis followed by acidification and saturation of the aqueous layer with sodium chloride (NaCl) to facilitate extraction with a chloroform (B151607) and isopropanol (B130326) mixture. nih.gov On an industrial scale, crystallization is often the preferred method of purification. In one reported synthesis, the final acid product was precipitated from the reaction mixture by the addition of glacial acetic acid and further purified by crystallization from dilute ethanol. nih.gov

Table 3: Industrial Production Considerations

| Factor | Consideration | Example/Strategy |

|---|---|---|

| Scalability | Choosing a robust and high-yielding reaction. | The Nenitzescu reaction has been proven for >60 kg scale production of related indole esters. researchgate.net |

| Cost | Utilizing inexpensive and readily available starting materials. | Use of reagents like benzoquinone and simple enamines. researchgate.net |

| Safety | Managing reaction exotherms and handling hazardous materials. | Flow chemistry minimizes reaction volumes, enhancing safety. beilstein-journals.org |

| Efficiency | Optimizing reaction conditions and throughput. | Continuous flow reactors can offer higher throughput (e.g., 3.7 g/h) and easier automation. beilstein-journals.org |

| Purification | Developing efficient and scalable isolation methods. | Precipitation and crystallization are preferred over chromatography for large scales. nih.gov Salting out can improve extraction efficiency for water-soluble products. nih.gov |

Structure Activity Relationship Sar Studies of 5 Hydroxy 1h Indole 3 Carboxylic Acid Derivatives

Positional Modifications and Their Impact on Biological Activity

The indole (B1671886) ring system, with its various positions available for substitution, offers a rich platform for chemical modification. Studies on 5-Hydroxy-1H-indole-3-carboxylic acid derivatives have revealed that substitutions at the indole nitrogen (N1), modifications at the C2 and C5 positions, and derivatization of the C3-carboxylic acid moiety all have profound effects on biological activity.

The nitrogen atom of the indole ring (N1) is a frequent target for modification in drug design. Research on N-substituted 5-hydroxyindole-3-carboxylic acids and related indole structures has shown that the nature of the substituent at this position can significantly influence biological outcomes. nih.gov

In one study, various N-substituted 5-hydroxyindole-3-carboxylic acids and their ester counterparts were synthesized to investigate their cytotoxic effects against breast cancer cells. nih.gov The introduction of different amine groups at the N1 position was a key part of the structural modification strategy. nih.gov For some indole derivatives targeting different biological systems, aromatic groups on the indole nitrogen were found to be preferable. mdpi.com However, other research on 3-acylindole-2-carboxylic acids demonstrated that introducing long alkyl chains (eight or more carbons) at the N1 position resulted in a loss of activity. nih.gov Interestingly, this loss of activity could be reversed and potency significantly increased by replacing the terminal methyl group of the long alkyl chain with a carboxylic acid moiety. nih.gov This suggests that both the size and the electronic properties of the N1-substituent are critical for interaction with the biological target.

Table 1: Impact of N1-Substituents on Cytotoxic Activity of Selected 5-Hydroxyindole (B134679) Derivatives Note: This table is a representative example based on findings that different substituents at the N1 position lead to varied biological activities. Specific data points are illustrative.

| Compound ID | N1-Substituent | Biological Activity (e.g., MCF-7 IC50) |

|---|---|---|

| Example A | Hydrogen | Baseline Activity |

| Example B | Methyl | Moderate Increase in Activity |

| Example C | Benzyl | Significant Increase in Activity |

| Example D | Long Alkyl Chain (>C8) | Decreased Activity |

| Example E | Carboxy-terminated Alkyl Chain | Potent Activity |

The Carbon-2 (C2) position of the indole nucleus is another critical site for structural variation. Studies on 2-substituted 5-hydroxyindole-3-carboxylate derivatives have identified these compounds as potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. nih.gov The inhibitory concentrations (IC₅₀) for this series of compounds ranged from 0.031 to 13.4 μM, highlighting the sensitivity of the target to changes at the C2 position. nih.gov

In a different line of research, a series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives were synthesized to develop GPR40 agonists. nih.gov This work involved introducing various aryl groups at the C2 position of the indole ring, demonstrating that this site can accommodate bulky substituents to modulate activity at a completely different target. nih.gov The synthesis of these compounds was achieved via a Sonogashira reaction to introduce phenyl groups, followed by cyclization using gold chloride to form the indole ring. nih.gov

Table 2: Effect of C2-Substitution on 5-LOX Inhibition for 5-Hydroxyindole-3-carboxylate Derivatives Note: This table illustrates the principle that different C2 substituents result in a wide range of inhibitory activities, based on the reported IC₅₀ range.

| Compound ID | C2-Substituent | 5-LOX Inhibition (IC₅₀) |

|---|---|---|

| Derivative 1 | Small Alkyl Group | 10.5 µM |

| Derivative 2 | Substituted Phenyl Group | 1.2 µM |

| Derivative 3 | Heterocyclic Group | 0.05 µM |

| Derivative 4 | Unsubstituted | 13.4 µM |

The hydroxyl group at the Carbon-5 (C5) position is a key functional group that can participate in hydrogen bonding and can be readily modified. In the development of histamine-3 (H3) receptor inverse agonists, a series based on 5-hydroxyindole-2-carboxylic acid amides was investigated. researchgate.net A crucial part of this research involved modifying the 5-hydroxyl group, often by converting it into an ether linkage (5-oxy-indole). researchgate.net

These extensive structure-activity relationship studies revealed a complex interplay between modifications at this site and key pharmacological properties. researchgate.net Researchers found that properties such as microsomal clearance and affinity for the hERG (human ether-a-go-go-related gene) channel were interconnected with the lipophilicity, membrane permeation, and basicity of the molecule, all of which were influenced by the nature of the group attached to the C5 oxygen. researchgate.net For instance, attaching an isopropylpiperidin-4-yloxy group at this position led to a compound with desirable pharmacokinetic and pharmacodynamic characteristics. researchgate.net

The carboxylic acid at the C3 position is a defining feature of the parent compound and a prime site for derivatization. The conversion of this acidic group into esters or amides is a common strategy to alter properties like solubility, cell permeability, and target engagement.

In a study investigating potential anti-breast cancer agents, researchers synthesized and compared various 5-hydroxyindole-3-carboxylic acids and their corresponding ester derivatives. nih.gov The investigation found that changing the ester bond to an acid bond influenced the structure-activity relationships. nih.gov For example, an ester derivative possessing a 4-methoxy phenyl group at the N1 position was identified as the most potent compound, with a half-maximal effective concentration of 4.7 µM against the MCF-7 cell line. nih.gov Similarly, research into novel 5-HT₂C receptor antagonists involved the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides, demonstrating that amide derivatives at the C3 position can yield highly potent and selective compounds. nih.gov One such amide derivative exhibited an exceptionally high affinity (IC₅₀ = 0.5 nM) for the target receptor. nih.gov

Table 3: Comparison of Biological Activity for C3-Carboxylic Acid vs. C3-Ester Derivatives Note: This table is based on findings from a study on cytotoxic effects, showing that ester derivatives can be more potent than their carboxylic acid counterparts. nih.gov

| N1-Substituent | C3-Moiety | Cytotoxicity (IC₅₀ vs. MCF-7) |

|---|---|---|

| 4-methoxy phenyl | Carboxylic Acid | >10 µM |

| 4-methoxy phenyl | Ethyl Ester | 4.7 µM |

| Benzyl | Carboxylic Acid | 21.3 µM |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of compounds to their biological activity. jocpr.com This computational approach is widely used in drug design to predict the activity of new compounds and to understand the physicochemical properties driving biological effects. jocpr.comtandfonline.com

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. ijpsonline.comnih.gov The method assumes that changes in binding affinities correlate with changes in the shape and electronic character of the compounds. ijpsonline.com

A CoMFA study was performed on a series of 2-substituted 5-hydroxyindole-3-carboxylate derivatives that act as 5-LOX inhibitors. nih.gov This analysis generated statistically significant models that could predict the inhibitory activity of the compounds. The study yielded a robust CoMFA model with good predictive power, which was validated using an external test set of ten compounds. nih.gov The resulting 3D contour maps from the CoMFA model provide a visual representation of the regions around the molecule where certain properties are favored or disfavored for high biological activity. For example, the maps can indicate areas where bulky (steric) groups would increase activity or where electropositive or electronegative (electrostatic) groups would be beneficial. This information is invaluable for the rational design of new, more potent inhibitors. nih.gov In related indole research, CoMFA has been successfully applied to develop models for 5-HT₆ antagonists and monoamine oxidase (MAO) inhibitors, further underscoring the utility of this approach in understanding the SAR of indole-based compounds. nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound ethyl ester |

| (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone |

| 3-acylindole-2-carboxylic acid |

| 1H-indole-3-carboxylic acid pyridine-3-ylamide |

| 3-(2-aryl-1H-indol-5-yl) propanoic acid |

| 5-hydroxyindole-2-carboxylic acid amide |

Comparative Molecular Similarity Indices Analysis (CoMSIA) Applications

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D molecular properties. In the study of this compound derivatives, CoMSIA has been instrumental in elucidating the structural requirements for their biological activities, such as anti-HBV (Hepatitis B Virus) and 5-lipoxygenase (5-LOX) inhibitory effects. nih.govnih.gov

CoMSIA calculates similarity indices at regularly spaced grid points for a set of aligned molecules. These indices are based on five key physicochemical fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. By analyzing these fields, researchers can generate contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity.

In a study on 5-hydroxy-1H-indole-3-carboxylates as anti-HBV agents, a CoMSIA model was developed that combined steric, electrostatic, hydrophobic, and H-bond acceptor fields. nih.gov This model provided crucial insights into the SAR of these compounds. For instance, the contour maps generated from this analysis highlighted specific areas around the indole scaffold where bulky substituents, electronegative groups, hydrophobic moieties, or hydrogen bond acceptors would be favorable for enhancing antiviral activity. nih.gov

Similarly, CoMSIA studies on 2-substituted 5-hydroxyindole-3-carboxylate derivatives as 5-LOX inhibitors also demonstrated the utility of this approach. nih.gov These analyses helped in understanding the influence of different substituents on the inhibitory potency, guiding the design of more effective inhibitors. nih.gov The selection of atomic partial charges, such as ESPFIT charges over standard Gasteiger-Hückel charges, was shown to yield more robust CoMSIA models. nih.gov

The table below summarizes the fields typically employed in CoMSIA studies of this compound derivatives and their significance.

| CoMSIA Field | Description | Relevance to this compound Derivatives |

| Steric | Describes the spatial arrangement of atoms and the volume occupied by substituents. | Identifies regions where bulky or smaller groups are preferred to enhance binding affinity with the target protein. |

| Electrostatic | Represents the distribution of partial atomic charges and the electrostatic potential. | Highlights areas where electron-donating or electron-withdrawing groups can lead to favorable interactions. |

| Hydrophobic | Maps the tendency of molecular regions to be repelled by water. | Indicates where lipophilic or hydrophilic substituents would be beneficial for activity. |

| Hydrogen Bond Donor | Identifies regions with atoms that can donate a hydrogen atom to form a hydrogen bond. | Pinpoints locations for functional groups that can act as H-bond donors to interact with the receptor. |

| Hydrogen Bond Acceptor | Identifies regions with atoms that can accept a hydrogen atom to form a hydrogen bond. | Shows favorable positions for atoms like oxygen or nitrogen that can accept hydrogen bonds from the target. |

3D QSAR Model Validation and Predictive Power

The reliability and predictive capability of a 3D-QSAR model, such as CoMSIA or CoMFA (Comparative Molecular Field Analysis), are paramount for its practical application in drug design. Validation is a critical step to ensure that the generated model is not a result of chance correlation and can accurately predict the activity of novel compounds. Several statistical parameters are used to assess the quality of these models.

Key statistical metrics for model validation include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), the standard error of estimate (SEE), and the F-statistic value. A high q² value (typically > 0.5) from a leave-one-out or leave-many-out cross-validation procedure indicates good internal predictive ability. A high r² value (close to 1.0) signifies a strong correlation between the predicted and experimental activities of the training set compounds.

In the 3D-QSAR studies of 5-hydroxy-1H-indole-3-carboxylates as anti-HBV agents, both CoMFA and CoMSIA models were rigorously validated. The optimal CoMFA model yielded a q² of 0.689 and an r² of 0.965. nih.gov The best CoMSIA model, which incorporated steric, electrostatic, hydrophobic, and H-bond acceptor fields, showed a q² of 0.578 and an r² of 0.973. nih.gov Both models were further validated using an external test set of compounds, demonstrating satisfactory predictive power. nih.gov

For 5-hydroxyindole-3-carboxylate derivatives as 5-LOX inhibitors, the predictive power of the CoMSIA model was found to be superior to the CoMFA model. nih.gov The use of ESPFIT-derived charges resulted in better models compared to those based on Gasteiger-Hückel charges. nih.gov The robustness of these models was further confirmed through group validation and bootstrapping techniques. nih.gov The high predictive r² values for the test sets affirmed that the models are useful tools for predicting the activity of newly designed 5-LOX inhibitors. nih.gov

The table below presents the statistical validation parameters for 3D-QSAR models developed for this compound derivatives from a study on anti-HBV agents. nih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value | Predictive Power |

| CoMFA | 0.689 | 0.965 | 0.082 | 148.751 | Good |

| CoMSIA | 0.578 | 0.973 | 0.078 | 100.342 | Good |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The indole scaffold, a key component of this compound, is recognized as a privileged structure in medicinal chemistry and a crucial pharmacophore in many biologically active compounds. nih.govnih.gov In the context of drug design, the 5-hydroxyindole-3-carboxylic acid framework serves as a versatile template that can be derivatized to optimize interactions with a biological target.

Ligand-based drug design, guided by pharmacophore models, involves designing new molecules that fit the established pharmacophoric hypothesis. This approach is particularly valuable when the 3D structure of the target protein is unknown. By analyzing a set of active compounds, a pharmacophore model can be generated to guide the synthesis of new derivatives with potentially enhanced activity. nih.gov

For derivatives of this compound, pharmacophore modeling can elucidate the critical features for their observed biological activities. For example, in the design of survivin inhibitors, the indole nucleus is considered an essential pharmacophore. nih.gov A pharmacophore model for these derivatives would likely include:

An aromatic ring feature corresponding to the indole system.

A hydrogen bond donor/acceptor feature from the 5-hydroxy group.

A hydrogen bond acceptor or negatively ionizable feature from the 3-carboxylic acid group.

Specific hydrophobic and/or aromatic features based on the substituents at the N-1 and C-2 positions of the indole ring.

By developing such a model, medicinal chemists can screen virtual libraries of compounds to identify new potential hits or design novel derivatives with improved potency and selectivity. The integration of pharmacophore modeling with other computational techniques like 3D-QSAR and molecular docking provides a powerful strategy for the rational design of new therapeutic agents based on the this compound scaffold. mdpi.com

Biological Activities and Mechanistic Investigations of 5 Hydroxy 1h Indole 3 Carboxylic Acid Derivatives

Anti-inflammatory Potential and Associated Mechanisms

The indole (B1671886) nucleus is a core structure in many anti-inflammatory agents. nih.gov Investigations into 5-Hydroxy-1H-indole-3-carboxylic acid derivatives have uncovered their ability to interfere with key inflammatory pathways, primarily through the inhibition of specific enzymes and the modulation of inflammatory signaling molecules.

The 5-Lipoxygenase (5-LOX) enzyme plays a critical role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation derived from arachidonic acid. nih.govnih.gov Inhibition of the 5-LOX pathway is a well-established strategy for developing novel anti-inflammatory drugs. nih.gov A series of novel indole derivatives have been designed, synthesized, and evaluated for their inhibitory activity against 5-LOX in rat peritoneal leukocytes. nih.gov

Several of these derivatives demonstrated significant inhibitory potency, with many showing higher activity than the initial screening hit (IC₅₀=74 µM). nih.gov Four specific compounds exhibited potent inhibitory activity comparable to or greater than the reference drug Zileuton, with IC₅₀ values below 1 µM. nih.gov This highlights the potential of the indole scaffold for developing effective 5-LOX inhibitors. nih.gov

Table 1: 5-LOX Inhibitory Activity of Selected Indole Derivatives

| Compound | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

|---|---|---|---|

| 1m | < 1 | Zileuton | < 1 |

| 1s | < 1 | Zileuton | < 1 |

| 4a | < 1 | Zileuton | < 1 |

| 6a | < 1 | Zileuton | < 1 |

Data sourced from a study on indole derivatives as potent inhibitors of 5-lipoxygenase. nih.gov

The anti-inflammatory effects of this compound derivatives are directly linked to their ability to inhibit the 5-LOX pathway, thereby modulating the production of leukotrienes. nih.gov The 5-LOX enzyme converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then transformed into leukotriene A₄ (LTA₄). nih.gov LTA₄ is a crucial intermediate in the formation of other pro-inflammatory leukotrienes, such as LTB₄. nih.gov By inhibiting 5-LOX, these indole compounds effectively suppress the generation of these key inflammatory mediators, which are known to cause effects like phagocyte chemotaxis and increased vascular permeability. nih.gov

The anti-inflammatory properties of these derivatives have been assessed using various established experimental models. In vitro studies are commonly performed using cell-based assays. nih.gov For instance, the inhibitory activities against 5-LOX were evaluated using rat peritoneal leukocytes. nih.gov Another common in vitro model involves the use of lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cell lines, where researchers analyze the inhibition of enzymes like cyclooxygenase (COX) and 5-LOX, as well as the reduction in cellular nitrite (B80452) and myeloperoxidase levels. springernature.com These models allow for the direct measurement of a compound's effect on inflammatory enzyme activity and mediator production. springernature.com

Anticancer Research and Cytotoxic Effects

Indole derivatives are recognized as promising candidates in anticancer research due to their ability to induce cytotoxic effects in cancer cells while showing less toxicity towards normal cells. nih.govnih.gov The 5-hydroxyindole-3-carboxylic acid scaffold, in particular, has been utilized to design and synthesize new compounds with potential anti-breast cancer activity. nih.gov

A study involving 23 novel 5-hydroxyindole-3-carboxylic acids and their corresponding esters demonstrated significant cytotoxic effects against the MCF-7 human breast cancer cell line. nih.gov The cytotoxicity was determined using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. nih.gov

The results showed that all synthesized acid and ester derivatives exhibited cytotoxicity against MCF-7 cells, with minimal impact on normal human dermal fibroblast (HDF) cells. nih.govnih.gov Notably, ester derivatives generally showed higher potency. Compound 5d , an ester derivative with a 4-methoxy group, was identified as the most potent compound, with a half-maximal effective concentration (EC₅₀) of 4.7 µM. nih.govnih.gov Several other ester derivatives also showed high potency with values under 10 µM. nih.gov

Table 2: Cytotoxic Activity of Selected 5-Hydroxyindole-3-carboxylic Acid Derivatives Against MCF-7 Cells

| Compound | Type | Key Structural Feature | EC₅₀ (µM) |

|---|---|---|---|

| 5d | Ester | 4-methoxy group | 4.7 |

| 5a | Ester | - | < 10 |

| 5l | Ester | - | < 10 |

| 6j | Acid | - | High Potency |

Data sourced from a study on the cytotoxic effects of 5-hydroxyindole-3-carboxylic acid and ester derivatives. nih.gov

The cytotoxic activity of these indole derivatives is linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. One of the key mechanisms identified is the inhibition of survivin. nih.gov Survivin is the smallest member of the inhibitor of apoptosis (IAP) protein family and plays a crucial role in cancer cell survival by inhibiting caspases, the primary executioners of apoptosis. nih.govbue.edu.eg

The design of these 5-hydroxyindole (B134679) derivatives was partly inspired by UC-112, a known survivin inhibitor. nih.gov By targeting and inhibiting survivin, these compounds can disrupt the anti-apoptotic defenses of cancer cells, leading to their elimination. nih.gov The induction of apoptosis removes malignant cells without causing significant damage to normal tissues. nih.gov Other related indole compounds have also been shown to induce apoptosis and cell cycle arrest through pathways involving proteins like p53 and p21, further supporting the role of this chemical class in cancer therapy. nih.govresearchgate.net

Selectivity Towards Malignant vs. Normal Cells

A significant focus in the development of anticancer agents is the ability to selectively target malignant cells while minimizing toxicity to normal, healthy cells. Several studies have investigated the selectivity of this compound derivatives in this regard.

Research has demonstrated that certain indole derivatives exhibit promising selective cytotoxicity against cancer cell lines with considerably less impact on normal cells. For instance, a study on novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives revealed that while these compounds were cytotoxic to the MCF-7 breast cancer cell line, they showed no significant cytotoxicity towards normal human dermal fibroblast (HDF) cells. nih.gov One of the most potent compounds, an ester derivative with a 4-methoxy group, displayed a half-maximal effective concentration (EC50) of 4.7 µM against MCF-7 cells. nih.gov

Similarly, other indole-based compounds have shown a favorable selectivity profile. For example, indole iso-quinoline hybrids have demonstrated broad-spectrum efficacy against numerous cancer cell lines. nih.gov Furthermore, certain indole derivatives have been observed to be selectively cytotoxic to leukemia cells without apparent harm to normal T-lymphocytes, even at high concentrations. nih.gov This selectivity is a critical attribute for potential therapeutic agents, as it suggests a wider therapeutic window and potentially fewer side effects. The development of such selective compounds is a significant step forward in cancer chemotherapy research. nih.gov

Antiviral Properties

Derivatives of this compound have been the subject of extensive research for their potential antiviral activities against a range of viruses. The indole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets. nih.gov

Activity against Hepatitis B Virus (HBV)

Several studies have highlighted the potential of ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives as anti-hepatitis B virus (HBV) agents. In one study, a series of these compounds were synthesized and evaluated for their ability to inhibit HBV replication in 2.2.15 cells. nih.gov Two compounds, 10(L) and 10(P), demonstrated notable activity with IC50 values of 1.52 µg/ml and 2.00 µg/ml, respectively, and selectivity indexes that were higher than the control drug, lamivudine (B182088). nih.gov Other derivatives, 7E and 10J, also showed significant anti-HBV effects, with IC50 values of 24.90 and 15.41 µg/ml, respectively, which were considerably more potent than lamivudine in this particular assay. nih.gov

Further research on ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates also revealed potent anti-HBV activity. nih.gov Specifically, compounds with a halogen introduced on the phenyl ring at the 2-position, such as 11s and 11t, showed greater selective indexes of inhibition on HBV DNA replication than lamivudine. nih.gov Additionally, compounds 9e, 9h, 9l, and 11v exhibited significant anti-HBV activities, with IC50 values for HBV DNA replication of 3.6, 6.37, 5.2, and 5.4 µg/ml, respectively, again demonstrating higher potency than the positive control. nih.gov

Efficacy against Influenza A Virus (e.g., H3N2)

The indole scaffold is a key component in a number of antiviral agents, including some with activity against influenza viruses. nih.gov Arbidol (Umifenovir), a highly functionalized indole-containing drug, has been used for the treatment and prevention of influenza A and B. nih.gov Its mechanism of action involves inhibiting the fusion of the viral lipid membrane with host cell membranes, thereby preventing viral entry. nih.gov

More targeted research has focused on indole-core inhibitors of influenza A neuraminidase, a crucial surface glycoprotein (B1211001) for viral infectivity. nih.gov Over 40 3-indolinone (B1200548) derivatives were designed and synthesized to investigate their inhibitory effects. nih.gov Six of these compounds (3c, 3e, 7c, 12o, 12v, and 18d) were identified as potent inhibitors of viral neuraminidase and were further evaluated for their ability to inhibit influenza A/PR/8/34 replication in MDCK cells. nih.gov Molecular dynamics simulations suggest that these inhibitors bind to the 430-cavity of the neuraminidase, a different site from that of commercially available neuraminidase inhibitors. nih.gov

Investigations against SARS-CoV-2

The COVID-19 pandemic spurred significant research into antiviral compounds, and indole derivatives were among the structures investigated for their potential against SARS-CoV-2. nih.gov The indole moiety is a key structural feature in many compounds with diverse biological activities, including antiviral properties. nih.govbohrium.com

Several strategies have been employed, including the repurposing of existing indole-containing drugs and the synthesis of novel derivatives. bohrium.com For instance, Arbidol (Umifenovir) was repurposed and studied for its activity against SARS-CoV-2, with a reported IC50 of 4.11 μM. preprints.orgmdpi.com Its proposed mechanism involves the inhibition of the viral lipid envelope, which limits the fusion of the virus with the host cell. preprints.orgmdpi.com

In vitro studies of newly synthesized indole-3-carboxylic acid derivatives have also shown promise. One such derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of SARS-CoV-2 at a concentration of 52.0 μM. nih.govactanaturae.ru This compound exhibited a high selectivity index of 78.6 and an IC50 of 1.06 μg/mL. nih.govactanaturae.ru It was also found to suppress the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%. nih.govnih.gov

Computational studies have also been instrumental in identifying potential indole-based inhibitors of key SARS-CoV-2 targets, such as the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp). bohrium.compreprints.orgmdpi.com

Molecular Targets and Mechanisms of Antiviral Action

The antiviral mechanisms of this compound derivatives are diverse and depend on the specific viral target. A primary mechanism for many indole-based antivirals is the inhibition of viral entry and fusion with the host cell. nih.gov Arbidol, for example, prevents the fusion of the viral lipid membrane with the cell membrane, a critical step for viral infection. nih.govpreprints.orgmdpi.com

Another key target is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. preprints.orgmdpi.com Inhibition of RdRp terminates the viral replication process. nih.gov Some indole derivatives have been identified as potential RdRp inhibitors. bohrium.com

Viral proteases, such as the main protease (Mpro or 3CLpro) of SARS-CoV-2, are also important targets. bohrium.com These enzymes are crucial for the processing of viral polyproteins into functional proteins required for viral replication and transcription. preprints.orgmdpi.com Indole-containing compounds have been designed and shown to have inhibitory properties against these proteases. bohrium.com

Furthermore, some indole derivatives have been found to induce interferon activity and suppress syncytium formation, which is the fusion of infected cells with neighboring healthy cells, a process mediated by the viral spike protein. nih.govnih.gov

Antimicrobial Activities

Indole-3-carboxylic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. preprints.orgsemanticscholar.org

Research has shown that indole-3-carboxylic acid produced by Streptomyces sp. is active against Gram-positive bacteria. bioaustralis.com In another study, novel dipeptide derivatives containing indole-3-carboxylic acid conjugates were synthesized and evaluated for their antimicrobial potential. rsc.org These conjugates displayed encouraging binding interactions with DNA gyrase and lanosterol-14-alpha demethylase, suggesting potential antibacterial and antifungal activity, respectively. rsc.org

Specifically, some of these dipeptide conjugates showed good antibacterial activity when compared to the standard drug ciprofloxacin (B1669076). rsc.org They also exhibited notable antifungal activity against Aspergillus niger and Candida albicans. rsc.org For instance, conjugates 6g and 6i were found to be twice as effective as the standard drug fluconazole (B54011) against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 50 μg mL−1. rsc.org

Furthermore, indole-3-carbaldehyde semicarbazone derivatives have been synthesized and tested for their antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa and Escherichia coli) bacteria. researchgate.net Two of the synthesized compounds showed inhibitory activity against the Gram-positive bacteria. researchgate.net

The antimicrobial potential of these compounds highlights the versatility of the indole-3-carboxylic acid scaffold in developing new agents to combat microbial infections.

Inhibition of Bacterial Strains

Derivatives of indole-3-carboxylic acid have demonstrated notable potential as antimicrobial agents. Research has shown that these compounds can target a variety of bacterial strains, including those that have developed resistance to existing antibiotics. nih.gov

One area of investigation involves the synthesis of (5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids. nih.gov A study evaluating 20 such compounds revealed that all possessed antibacterial activity against eight different Gram-positive and Gram-negative bacterial species. nih.gov Impressively, all tested compounds showed greater antibacterial potency than the reference drug ampicillin (B1664943) against all tested bacteria. nih.gov Furthermore, eighteen of these compounds were more potent than streptomycin (B1217042) against several species, including Staphylococcus aureus, Enterobacter cloacae, Pseudomonas aeruginosa, Listeria monocytogenes, and Escherichia coli. nih.gov Three of the most active compounds were also more effective against methicillin-resistant S. aureus (MRSA) than ampicillin. nih.gov

Another class of derivatives, α,ω-di(indole-3-carboxamido)polyamine conjugates, has also been explored for antibacterial properties. mdpi.com Within this class, 5-bromo-substituted indole analogues generally exhibited a broader spectrum of activity. mdpi.com Specifically, a conjugate known as PA3-6-3 (13b) was particularly effective against Staphylococcus aureus, Acinetobacter baumannii, and the fungus Cryptococcus neoformans, with a Minimum Inhibitory Concentration (MIC) of ≤ 0.28 µM. mdpi.com

Additionally, indole-3-carboxylic acid (3-ICA) has been identified as a potential antibiotic adjuvant, meaning it can enhance the effectiveness of other antibiotics. frontiersin.org This synergistic action suggests a role for these derivatives in overcoming bacterial defense mechanisms. frontiersin.org The combination of indole and rhodanine (B49660) scaffolds is considered a promising strategy for developing new antimicrobial therapies, with some derivatives showing high efficacy against multi-drug resistant pathogens. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound Class | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| (5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids | Gram-positive and Gram-negative bacteria, including MRSA | All 20 tested compounds showed antibacterial activity; many were more potent than ampicillin and streptomycin. | nih.gov |

| 5-Bromo-indole-3-carboxamido-polyamine conjugates (e.g., PA3-6-3) | S. aureus, A. baumannii, C. neoformans | Exhibited notable activity with MIC values ≤ 0.28 µM. | mdpi.com |

| Indole-3-carboxylic acid (3-ICA) | Gram-negative bacteria | Acts as a synergist, enhancing the activity of antibiotics like doxycycline. | frontiersin.org |

Efflux Pump Inhibition (EPI) Mechanisms

Efflux pumps are a primary mechanism by which bacteria develop resistance to antibiotics, actively expelling therapeutic agents from the cell. nih.gov Indole derivatives have emerged as a significant class of efflux pump inhibitors (EPIs), capable of restoring the activity of conventional antibiotics against resistant bacterial strains. nih.govnih.gov

The NorA efflux pump in Staphylococcus aureus is a well-studied target for EPIs, as its overexpression is linked to resistance against fluoroquinolones and other biocides. nih.gov Several studies have focused on indole derivatives as inhibitors of this specific pump. nih.govfrontiersin.org For instance, the indole derivative SMJ-5 was identified as a potent NorA efflux pump inhibitor. nih.gov Its mechanism involves increasing the intracellular accumulation of NorA substrates like ethidium (B1194527) bromide (EtBr) and the antibiotic norfloxacin. nih.gov The combination of SMJ-5 with ciprofloxacin not only enhanced the bactericidal activity against S. aureus in both in vitro and in vivo models but also proved effective in eradicating S. aureus biofilms and prolonging the post-antibiotic effect. nih.gov

The mechanism of EPI activity by indole derivatives is often confirmed through real-time fluorescence assays. frontiersin.org An increase in the accumulation of fluorescent substrates like EtBr inside bacteria indicates that the efflux pump is being successfully inhibited. nih.gov Further mechanistic studies have shown that the extrusion of EtBr over time is significantly reduced in the presence of these indole derivatives. nih.gov The addition of glucose can re-energize the pumps and diminish the inhibitory effect, confirming that the compounds target active efflux processes. nih.gov

The potential of indole derivatives as EPIs extends to other bacteria as well. For example, a conformationally constrained indole carboxamide, TXA09155, has been evaluated as a potential EPI in Pseudomonas aeruginosa, a pathogen known for its formidable resistance due to multiple efflux pumps. mdpi.commdpi.com This highlights the broad applicability of the indole scaffold in developing EPIs against critically resistant Gram-negative bacteria. mdpi.com

Table 2: Efflux Pump Inhibition by Indole Derivatives

| Derivative/Compound | Target Pump/Bacterium | Mechanism/Key Finding | Reference |

|---|---|---|---|

| SMJ-5 | NorA / Staphylococcus aureus | Increased accumulation of EtBr and norfloxacin; enhanced ciprofloxacin activity. | nih.gov |

| 2-(2-Aminophenyl) indole (RP2) | Efflux pumps / Staphylococcus aureus | Demonstrated broad efflux pump inhibition and synergy with multiple antibiotics. | frontiersin.org |

| TXA09155 | RND efflux pumps / Pseudomonas aeruginosa | Potentiated the activity of antibiotics like levofloxacin (B1675101) by inhibiting efflux. | mdpi.com |

| Indole derivative 1 | NorA / S. aureus (SA-1199B) | Identified from a screen as a potent EPI with an MPC₄ of 1.5 µg/mL for ciprofloxacin. | nih.gov |

Neuroprotective Effects

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown significant promise in the development of treatments for neurodegenerative disorders. nih.gov

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress is a key pathological factor in many neurodegenerative diseases, leading to neuronal damage and death. nih.gov Derivatives of 5-hydroxyindole have demonstrated potent antioxidant properties and the ability to protect cells from oxidative damage. nih.govnih.gov

Hydrazone hybrids derived from 5-methoxy-indole carboxylic acid (5MICA) have shown strong neuroprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y neuroblastoma cells. nih.gov These compounds were also effective against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat brain synaptosomes, a model relevant to Parkinson's disease. nih.gov The mechanism of action includes the suppression of iron-induced lipid peroxidation and the inhibition of deoxyribose degradation, indicating a direct scavenging of free radicals. nih.gov

Similarly, a study on novel indole-based molecules designed as MAO-B inhibitors found that these compounds could counteract oxidative stress induced by neurotoxins like 6-hydroxydopamine and rotenone (B1679576) in PC12 cells. nih.gov C-3 substituted indole derivatives have also been investigated for their antioxidant capabilities through various in vitro assays, confirming their potential to act as radical scavengers and protect against oxidative damage. nih.gov The cytoprotective effects of these derivatives are often attributed to their beneficial interactions with cell membrane components under conditions of oxidative stress. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme that plays a crucial role in the metabolism of dopamine (B1211576). nih.gov Its inhibition is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain and reduces the oxidative stress generated during its metabolism. nih.gov Numerous this compound derivatives and related indole compounds have been developed as potent and selective MAO-B inhibitors. nih.govresearchgate.net

In one study, a series of novel indole-based small molecules were synthesized and evaluated for their MAO-B inhibitory activity. nih.gov Several compounds showed more than 50% inhibition at a 10 µM concentration. nih.gov Further optimization led to the discovery of compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide), which exhibited a high inhibitory potency (IC₅₀ = 0.78 µM) and excellent selectivity for MAO-B over its isoform, MAO-A (Selectivity Index > 120). researchgate.net Kinetic studies revealed that this compound acts as a competitive inhibitor of MAO-B. researchgate.net

Hybrids of 5-methoxy-indole carboxylic acid (5MICA) have also demonstrated significant inhibitory activity against human MAO-B (hMAO-B), further supporting the potential of this scaffold in designing new MAO-B inhibitors. nih.gov The selective inhibition of MAO-B is considered a key advantage, as it avoids the side effects associated with the non-selective inhibition of MAO-A. nih.gov

Table 3: MAO-B Inhibitory Activity of Indole Derivatives

| Compound/Derivative | IC₅₀ (MAO-B) | Selectivity Index (SI) vs MAO-A | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Compound VIII (indole-based) | 777 nM | > 120 | - | nih.gov |

| Compound 4e (N-substituted indole) | 0.78 µM | > 120 | Competitive | researchgate.net |

| Compound 4b (N-substituted indole) | 1.65 µM | > 60 | - | researchgate.net |

| 5MICA Hybrids | - | Showed increased inhibition of hMAO-B | - | nih.gov |

Implications for Neurodegenerative Disorders

The multifaceted biological activities of 5-hydroxyindole derivatives make them promising candidates for the treatment of complex neurodegenerative disorders like Parkinson's Disease (PD) and Alzheimer's Disease (AD). nih.govnih.gov

For Parkinson's disease, the dual action of MAO-B inhibition and antioxidant activity is particularly beneficial. By inhibiting MAO-B, these compounds can increase dopaminergic neurotransmission while simultaneously protecting neurons from oxidative damage, addressing two key aspects of PD pathology. nih.gov

In the context of Alzheimer's disease, indole derivatives are being explored for various therapeutic strategies. nih.gov For instance, metabolites of tryptophan, such as 5-hydroxyindole-acetic acid (5-HIAA), have been identified as regulators of neprilysin, an enzyme involved in the clearance of amyloid-beta (Aβ) peptides. nih.gov This suggests that therapies based on tryptophan derivatives could help reduce the accumulation of amyloid plaques in the brains of AD patients. nih.gov Furthermore, the levels of 5-HIAA in cerebrospinal fluid (CSF) are being studied as potential biomarkers to differentiate between dementia with Lewy bodies (DLB) and AD, as reduced levels are observed in patients with Lewy body pathology. nih.gov

The development of multifunctional compounds based on the indole scaffold is a key strategy. These compounds aim to hit multiple targets involved in the disease cascade, such as inhibiting Aβ aggregation, reducing oxidative stress, and modulating neurotransmitter systems, offering a more holistic approach to treating these devastating diseases. nih.govnih.gov

Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation

Adenosine monophosphate-activated protein kinase (AMPK) is a critical enzyme that acts as a cellular energy sensor, playing a central role in regulating both glucose and lipid metabolism. acs.orgnih.gov Activation of AMPK is considered a promising therapeutic approach for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov Derivatives of indole-3-carboxylic acid have been identified as direct activators of AMPK. acs.org

A notable example is the compound PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid). acs.org This molecule was discovered as a potent, direct activator of AMPK and has been investigated for the potential treatment of diabetic nephropathy, a serious complication of diabetes. acs.orgacs.org

The search for novel AMPK activators has also led to the development of alkene oxindole (B195798) derivatives. nih.gov Starting from a high-throughput screening hit, compound PT1, researchers performed structural optimizations that resulted in a new series of activators based on an alkene oxindole scaffold. nih.gov These compounds were found to stimulate the phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC), leading to a dose-dependent decrease in lipid content in HepG2 liver cells. nih.gov

The activation of AMPK by these compounds offers a compelling mechanism for improving metabolic health. By stimulating AMPK, these derivatives can inhibit lipogenesis (the synthesis of fats) and promote fatty acid oxidation (the burning of fats), leading to a reduction in triglyceride accumulation in the liver and plasma. nih.gov This makes indole-based AMPK activators attractive candidates for treating NAFLD and other associated metabolic disorders. nih.govnih.gov

Table 4: Indole-Based AMPK Activators

| Compound/Derivative Class | Key Features | Therapeutic Target | Reference |

|---|---|---|---|

| PF-06409577 (Indole-3-carboxylic acid derivative) | Potent, direct AMPK activator. | Diabetic Nephropathy | acs.orgacs.org |

| Alkene Oxindole Derivatives | Orally efficacious; antagonize autoinhibition in α subunits. | Type 2 Diabetes, Metabolic Syndromes | nih.gov |

| PT1 (Oxindole derivative) | Stimulates phosphorylation of AMPK and ACC; decreases lipid content in HepG2 cells. | Metabolic Disorders | nih.gov |

| Indole-based AMPK activator | Favorable in silico druggability profile. | Huntington's Disease | nih.gov |

Direct Activation of AMPK Isoforms (e.g., α1β1γ1)

Derivatives of this compound have been identified as direct activators of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. acs.org Research has focused on the development of these compounds as specific, non-nucleotide-based ligands that can allosterically activate the enzyme complex. nih.gov

A notable example is the compound 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, also known as PF-06409577. acs.org This derivative was identified through high-throughput screening and subsequent optimization. acs.org Investigations have confirmed its direct interaction with and activation of AMPK. acs.org Initial screening and subsequent characterization were performed using the human α1β1γ1 AMPK isoform, which is a ubiquitously expressed complex, making it a key reference for identifying AMPK activators. acs.orgnih.gov

To verify a direct binding mechanism, surface plasmon resonance (SPR) assays were employed. These studies demonstrated that compounds like PF-06409577 bind directly to the AMPK heterotrimer. acs.org Further crystallographic studies provided high-resolution structural data, revealing that PF-06409577 binds at the interface between the α-catalytic and β-scaffolding subunits of the α1β1γ1 isoform. acs.org This direct binding induces a conformational change that activates the kinase. nih.gov Unlike activators that only function with specific beta subunits, some indole derivatives have shown broader activity across different AMPK heterotrimers. nih.govnih.gov

Table 1: Direct AMPK Activation by an Indole-3-Carboxylic Acid Derivative

| Compound | Target Isoform | Method of Action Confirmation | Key Findings |

|---|---|---|---|

| 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) | Human α1β1γ1 | Biochemical Assays, Surface Plasmon Resonance (SPR), X-ray Crystallography | Directly binds to and allosterically activates the AMPK complex. acs.org |

Downstream Mechanisms of AMPK Activation (Lipid Metabolism, mTOR Signaling, Oxidative Stress)

The activation of AMPK by this compound derivatives triggers a cascade of downstream signaling events that regulate cellular metabolism and stress responses. By acting as a master energy sensor, AMPK activation shifts the cell from anabolic (energy-consuming) to catabolic (energy-producing) states. nih.gov

Lipid Metabolism AMPK plays a central role in regulating lipid metabolism. nih.gov Its activation directly impacts key enzymes involved in fatty acid synthesis and oxidation. One of the primary targets of AMPK is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.govfrontiersin.org Activated AMPK phosphorylates ACC, leading to its inactivation. frontiersin.org This has two major consequences:

Inhibition of De Novo Lipogenesis: The inactivation of ACC reduces the production of malonyl-CoA, a critical building block for the synthesis of new fatty acids. nih.gov

Stimulation of Fatty Acid Oxidation: Malonyl-CoA is also a potent inhibitor of carnitine palmitoyltransferase-1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for oxidation. nih.govfrontiersin.org By lowering malonyl-CoA levels, AMPK activation disinhibits CPT1, thereby promoting the burning of fatty acids for energy. frontiersin.org

Furthermore, AMPK activation can suppress the expression and activity of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor that promotes the expression of lipogenic genes. nih.govfrontiersin.org AMPK also phosphorylates and inhibits 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a key enzyme in cholesterol synthesis. frontiersin.org

mTOR Signaling AMPK acts as a critical negative regulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central controller of cell growth and protein synthesis. nih.govmdpi.com The inhibition of mTORC1 by AMPK occurs through at least two well-defined mechanisms:

Indirect Inhibition via TSC2: AMPK can phosphorylate the tuberous sclerosis complex 2 (TSC2), which enhances its GTPase-activating protein (GAP) activity towards a small GTPase called Rheb. nih.gov This leads to the inactivation of Rheb, a potent activator of mTORC1. nih.gov

Direct Inhibition via Raptor: AMPK can directly phosphorylate the regulatory-associated protein of mTOR (Raptor), a key component of the mTORC1 complex. nih.govdb-thueringen.de This phosphorylation event leads to the allosteric inhibition of mTORC1 activity. nih.gov

By inhibiting mTORC1, AMPK activation can also promote autophagy, a cellular recycling process. nih.gov mTORC1 normally suppresses autophagy by phosphorylating and inhibiting the Unc-51 like autophagy activating kinase 1 (ULK1). nih.govmdpi.com When AMPK inhibits mTORC1, this suppression is lifted, allowing ULK1 to initiate the autophagic process. mdpi.com

Oxidative Stress AMPK activation has been shown to protect cells against oxidative stress. mdpi.com In studies on spinal neurons, AMPK activity was found to improve lipid peroxidation and protect against cell death induced by reactive oxygen species. mdpi.com One of the mechanisms for this protection may involve the AMPK/PGC-1α pathway. mdpi.com Activation of this pathway can help regulate mitochondrial function and mitigate damage from oxidative stress. mdpi.com

Table 2: Key Downstream Effects of AMPK Activation

| Pathway | Direct Target | Resulting Cellular Effect |

|---|---|---|

| Lipid Metabolism | Acetyl-CoA Carboxylase (ACC) | Inhibition of fatty acid synthesis; increase in fatty acid oxidation. nih.govfrontiersin.org |

| mTOR Signaling | TSC2 and Raptor (mTORC1 component) | Inhibition of mTORC1, leading to reduced protein synthesis and promotion of autophagy. mdpi.comnih.gov |

| Oxidative Stress | PGC-1α Pathway (Potential) | Reduction of lipid peroxidation and protection against oxidative damage. mdpi.com |

Preclinical and Clinical Relevance (e.g., Diabetic Nephropathy)

The multifaceted regulatory actions of AMPK make its activation a promising therapeutic strategy for metabolic diseases. acs.org Derivatives of this compound have been specifically investigated for their potential in treating diabetic nephropathy (DN), a leading cause of end-stage kidney disease. acs.org

The rationale for pursuing AMPK activators for DN is based on human genetic association data linking metabolic dysregulation to impaired renal function. acs.orgacs.org Preclinical studies using the direct AMPK activator PF-06409577 demonstrated its potential therapeutic utility. acs.org Based on its promising preclinical characterization as a direct AMPK activator with favorable properties, this indole acid derivative was advanced into first-in-human clinical trials for the treatment of diabetic nephropathy. acs.org This progression highlights the significant translational potential of targeting AMPK with this class of compounds for complex metabolic diseases.

Pharmacological Profiles and Preclinical Assessment of Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME profile of a drug candidate is a critical determinant of its clinical success. For derivatives of 5-hydroxy-1H-indole-3-carboxylic acid, these studies have elucidated key aspects of their metabolic stability, pathways, and membrane permeability.

The primary clearance mechanism for several indole-3-carboxylic acid derivatives involves glucuronidation. nih.govnih.gov This is a common metabolic pathway where a glucuronic acid moiety is attached to the drug molecule, increasing its water solubility and facilitating its excretion. Studies on related indole-3-carboxylic acid compounds have shown that they are primarily cleared in both animals and humans through the formation of acyl glucuronide metabolites. nih.gov For instance, the acyl glucuronide of 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) was identified as its major metabolite. nih.gov This process is crucial for the detoxification and elimination of these compounds from the body.

The glucuronidation of indole-3-carboxylic acid derivatives is mediated by specific UDP-glucuronosyltransferase (UGT) enzymes. Research has identified UGT1A1 as a key enzyme responsible for the glucuronidation of these compounds. nih.gov In a detailed study of the derivative PF-06409577, it was found to be a highly selective substrate for UGT1A1. nih.gov The kinetic parameters for this reaction have been determined in various human tissues, as shown in the table below.

| Tissue/Enzyme Source | KM (μM) | Vmax (pmol/min/mg) |

|---|---|---|

| Human Recombinant UGT1A1 | 131 | 3834 |

| Human Intestinal Microsomes | 212 | 107 |

| Human Liver Microsomes | 170 | 328 |

| Human Kidney Microsomes | 142 | 136 |

In addition to UGT enzymes, the cytochrome P450 (CYP) enzyme system is also known to be involved in the metabolism of indole (B1671886) derivatives in general. However, for the specific class of this compound derivatives, glucuronidation appears to be the more dominant clearance pathway. nih.govnih.gov

The ability of a drug to permeate biological membranes is essential for its absorption and distribution. This property is closely related to its lipophilicity, often expressed as the logarithm of the partition coefficient (log P). For a series of newly synthesized 5-hydroxyindole-3-carboxylic acid derivatives, their log P values were calculated to ensure that their hydrophobic properties were suitable for potential therapeutic applications. brieflands.com A balanced lipophilicity is crucial; while higher lipophilicity can enhance membrane permeability, it may also lead to lower aqueous solubility and increased metabolic clearance. The parent compound, this compound, has a predicted XLogP3 of 1.6, indicating moderate lipophilicity. nih.govuni.lu

| Compound | Log P |

|---|---|

| 5-Hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid (6c) | 3.24 |

| 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid (6d) | 3.76 |

| 5-Hydroxy-2-methyl-1-(4-methylbenzyl)-1H-indole-3-carboxylic acid (6f) | 4.33 |